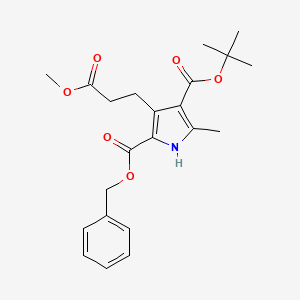
2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
説明
2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Benzyl 4-(tert-butyl) 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C22H27NO6 and a molecular weight of approximately 401.45 g/mol, is characterized by its complex structure which may contribute to its varied biological effects .
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds, including those similar to 2-benzyl 4-(tert-butyl) pyrroles, exhibit significant anticancer properties. Research has focused on their mechanisms in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown cytotoxic effects against human breast cancer cell lines (MCF-7) and liver cancer cells (Bel-7402), suggesting a promising avenue for further exploration in cancer therapeutics .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Pyrrole derivatives can interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : These compounds often activate apoptotic pathways, promoting programmed cell death in malignant cells.
- Antioxidant Activity : Some studies suggest that pyrrole derivatives possess antioxidant properties, which can mitigate oxidative stress associated with cancer progression .
Antimicrobial Activity
In addition to anticancer effects, 2-benzyl 4-(tert-butyl) pyrroles have demonstrated antimicrobial properties. Compounds within this class have been evaluated for their efficacy against various bacterial strains and fungi. The presence of functional groups such as methoxy and tert-butyl enhances their interaction with microbial membranes, leading to increased antibacterial activity .
Cytotoxicity Studies
A study conducted on a series of pyrrole derivatives reported significant cytotoxicity against MCF-7 and Bel-7402 cell lines. For example, a related compound exhibited an IC50 value lower than that of standard chemotherapeutics like cisplatin, indicating superior efficacy in certain contexts .
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is highly influenced by their structural components. Modifications at the benzyl or tert-butyl positions can enhance or diminish their biological effects. A systematic investigation into SAR has revealed that specific substitutions can lead to improved anticancer and antimicrobial activities .
Summary of Biological Activities
Cytotoxicity Results Against Cancer Cell Lines
特性
IUPAC Name |
2-O-benzyl 4-O-tert-butyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-14-18(20(25)29-22(2,3)4)16(11-12-17(24)27-5)19(23-14)21(26)28-13-15-9-7-6-8-10-15/h6-10,23H,11-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANSPGZSNZFENP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)OCC2=CC=CC=C2)CCC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379482 | |
| Record name | 2-Benzyl 4-tert-butyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53365-80-3 | |
| Record name | 2-Benzyl 4-tert-butyl 3-(3-methoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















